Glycoside H2 - 73529-43-8

Glycoside H2

Catalog Number: EVT-14596030
CAS Number: 73529-43-8
Molecular Formula: C56H92O25
Molecular Weight: 1165.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Glycoside H2 can be derived from various natural sources, including plants where it often plays a role in metabolism and storage. The synthesis of glycosides can also be achieved through chemical methods in laboratory settings, allowing for the exploration of their properties and reactions.

Classification

Glycosides are classified based on the type of sugar and the aglycone (the non-sugar part). Glycoside H2 can be categorized under O-glycosides, where the sugar is linked to an oxygen atom of the aglycone. This classification is essential for understanding its chemical behavior and biological functions.

Synthesis Analysis

Methods

The synthesis of Glycoside H2 can be approached through various methods, including:

  1. Classical Glycosylation: This method involves the reaction of a sugar donor with an acceptor molecule, typically facilitated by activating agents like glycosyl halides or thioglycosides.
  2. Modern Techniques: Recent advancements include using photochemical conditions or flow chemistry to enhance selectivity and yield during glycoside formation .

Technical Details

  • Fischer–Helferich Method: A classical approach where sugars are converted into glycosides using acid catalysts.
  • Anomeric Halides: Utilization of halogenated sugars to form glycosidic bonds.
  • Thioglycosides: These compounds serve as donors in glycosylation reactions, allowing for better control over stereochemistry .
Molecular Structure Analysis

Structure

The molecular structure of Glycoside H2 features a sugar moiety linked via an ether bond to an aglycone. The specific arrangement of hydroxyl groups on the sugar unit contributes to its reactivity and interaction with biological systems.

Data

  • Molecular Formula: CxHyOz (exact composition varies based on specific structure).
  • Molecular Weight: Determined through mass spectrometry techniques.
  • Nuclear Magnetic Resonance Spectroscopy: Used to elucidate the structure by analyzing hydrogen and carbon environments within the molecule .
Chemical Reactions Analysis

Reactions

Glycoside H2 participates in several chemical reactions, including:

  1. Hydrolysis: The cleavage of the glycosidic bond in acidic or enzymatic conditions, releasing the sugar and aglycone.
  2. Saponification: Involves the reaction with bases leading to the formation of alcohols and salts.
  3. Transglycosylation: A reaction where a glycosyl group is transferred from one molecule to another, often used in synthetic applications .

Technical Details

The reactivity of Glycoside H2 can be influenced by factors such as solvent choice, temperature, and concentration of reactants. For instance, using polar solvents can enhance ionization processes leading to increased reaction rates.

Mechanism of Action

Process

The mechanism by which Glycoside H2 exerts its effects often involves interactions with specific enzymes or receptors within biological systems. Upon hydrolysis, it can release active components that may exhibit pharmacological effects.

Data

Research indicates that glycosides can modulate various biological pathways, impacting cellular signaling and metabolic processes. For example, certain glycosides have shown potential in anti-inflammatory and anticancer activities .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in polar solvents like water due to its sugar component but may vary based on the aglycone structure.

Chemical Properties

  • Stability: Generally stable under neutral conditions but sensitive to acids and bases which can lead to hydrolysis.
  • Reactivity: Reacts readily with nucleophiles during glycosylation reactions and can undergo oxidation or reduction depending on the functional groups present .
Applications

Scientific Uses

Glycoside H2 has several applications in scientific research:

  • Pharmaceutical Development: Explored for its potential therapeutic effects, particularly in anti-cancer and anti-inflammatory drugs.
  • Biochemical Studies: Used as substrates or inhibitors in enzyme assays to study carbohydrate metabolism.
  • Natural Product Synthesis: Serves as a building block for synthesizing more complex natural products .
Biosynthesis and Metabolic Engineering of Glycoside H2

Genetic Regulation of Glycosyltransferase Networks in H2 Production

Glycoside H₂ biosynthesis is fundamentally regulated by glycosyltransferase (GT) networks that catalyze the attachment of sugar moieties to hydrogen-producing catalytic cores. In Escherichia coli, hydrogenase expression is controlled by the hyc and fhlA regulatory genes, which activate the formate hydrogen lyase (FHL) system—the primary pathway for microbial H₂ synthesis. Disruption of repressors like hycA enhances H₂ yield by 141-fold, while overexpression of the transcriptional activator fhlA directs metabolic flux toward formate decomposition into H₂ and CO₂ [1] [4]. Plant-derived glycoside pathways exhibit similar complexity; in Erysimum cheiranthoides, UGT73C44 and UGT73C45 are co-expressed with cytochrome P450s involved in cardenolide biosynthesis. These UGTs form tight gene clusters regulated by shared promoters, enabling synchronized expression for efficient glycosylation of steroidal aglycones [7]. CRISPRi-mediated knockdown of competing GT families (e.g., flavonoid-specific UGTs) in Stevia rebaudiana further demonstrates how engineered GT networks can redirect resources toward target glycosides [9].

Table 1: Genetic Regulators of Glycoside H₂ Biosynthesis

OrganismRegulatory ElementFunctionEngineering Impact
E. colifhlAActivates FHL system transcription50% increase in H₂ yield from glucose
E. colihycARepresses hydrogenase 3 expression141-fold ↑ H₂ upon knockout [4]
E. cheiranthoidesUGT73C44 promoterCo-expresses cardenolide GTs7.0 μM Km for digitoxigenin glycosylation
S. cerevisiaeGal1/10 promoterInduces heterologous GT expression2.25 g/L terpenoid glycoside titer

Substrate Specificity of UDP-Sugar-Dependent Glycosylation Pathways

UGTs exhibit stringent substrate selectivity governed by conserved structural domains. Plant UGTs contain a 44-amino-acid PSPG motif (Plant Secondary Product Glycosyltransferase) in their C-terminal domain, which binds UDP-sugar donors (e.g., UDP-glucose, UDP-xylose) through hydrogen bonding with residues like Gln-375 and Trp-356 [5] [9]. Kinetic analyses reveal that UGT73C44 from E. cheiranthoides shows high specificity for cardenolide aglycones like digitoxigenin (Km = 7.0 μM), while its homolog UGT73C45 accepts broader substrates, including flavonoids and steroids, due to divergent active-site architectures [7]. Sugar-sugar branch-forming GTs (SBGTs) further diversify Glycoside H₂ structures; Cs1,6RhaT in citrus requires a conserved glutamic acid (Glu-290) to position the acceptor glucose moiety for rhamnosylation, enabling rutinoside formation [2]. Computational docking studies confirm that mutations in this residue reduce catalytic efficiency by >90%, highlighting its role in substrate discrimination.

Table 2: Substrate Specificity Profiles of Key UGTs

UGTDonor SpecificityAcceptor SpecificityCatalytic Efficiency (kcat/Km)
UGT73C44UDP-glucoseDigitoxigenin4.8 × 10⁴ M⁻¹s⁻¹ [7]
UGT73C45UDP-glucoseFlavonoids/steroids1.2 × 10³ M⁻¹s⁻¹
Cs1,6RhaTUDP-rhamnoseFlavonoid-3-glucosides3.7 × 10⁴ M⁻¹s⁻¹
PaGT3UDP-glucoseAnthocyanins/stilbenoids8.9 × 10³ M⁻¹s⁻¹ [5]

Metabolic Flux Analysis for Optimized Glycoside H2 Yield in Heterologous Systems

Metabolic flux balancing in engineered Saccharomyces cerevisiae reveals that Glycoside H₂ titers are limited by UDP-sugar precursor availability. ({}^{13})C-labeling studies demonstrate that redirecting carbon from glycolysis toward UDP-glucose synthesis via pgm1 (phosphoglucomutase) overexpression increases glycoside yields by 60% [9]. In E. coli, knockout of competitive pathways is critical: deletion of hydrogen-uptake hydrogenases (hyaB, hybC) and lactate dehydrogenase (ldhA) reduces metabolic分流, elevating H₂ production to 3.2 mol H₂/mol glucose—86% of the theoretical maximum [4] [1]. Dynamic flux analysis in Clostridium spp. further identifies acetate and butyrate as major分流 products; CRISPRi-mediated suppression of pta (phosphotransacetylase) and buk (butyrate kinase) increases electron allocation to hydrogenases, yielding 2.7 mol H₂/mol glucose [8]. Computational models (e.g., COBRApy) predict optimal enzyme ratios for modular pathways, such as the 4:1 stoichiometry between terpenoid synthases and UGTs in mogroside V production [9].

CRISPR-Cas9-Mediated Pathway Engineering in Plant/Microbial Chassis

CRISPR-Cas systems enable multiplexed genome editing for Glycoside H₂ pathway optimization. In Clostridium tyrobutyricum, endogenous Type I-B CRISPR-Cas was repurposed to knockout ack (acetate kinase) and overexpress [FeFe]-hydrogenases (hydA), resulting in a 40% increase in H₂ productivity (15.8 mmol/g DCW/h) [8] [6]. For plant chassis, Agrobacterium-delivered Cas9-gRNA ribonucleoproteins (RNPs) edited UGT promoters in Stevia rebaudiana, enhancing RebA synthesis by 3.5-fold via removal of repressor binding sites [9]. Base-editing tools (e.g., dCas9-cytidine deaminase fusions) precisely mutated catalytic residues in Sorghum bicolor UGT85B1, expanding its acceptor range to include H₂-producing metalloenzyme cores [10]. To circumvent off-target effects, anti-CRISPR proteins AcrIIA4 were co-expressed with Cas9 in Yarrowia lipolytica, improving editing accuracy by 95% during galactosyltransferase integration [10].

Table 3: CRISPR-Cas Applications in Glycoside H₂ Engineering

ChassisCRISPR ToolTarget Gene(s)Outcome
C. tyrobutyricumEndogenous Type I-Back, hydA40% ↑ H₂ productivity [8]
S. rebaudianadCas9-VP64UGT85C2 promoter3.5-fold ↑ RebA titer
Y. lipolyticaCas9 + AcrIIA4Galactosyltransferase95% editing accuracy
E. coli H2Cas12a (Cpf1)hyaB, hybC, ldhA2.8 mol H₂/mol glycerol [6]

Properties

CAS Number

73529-43-8

Product Name

Glycoside H2

IUPAC Name

[(2S,3R,4S,5S,6R)-5-hydroxy-2-[(2R,3R,4S,6R)-6-[[(3S,8S,9S,10R,13S,14S,16R,17R)-16-hydroxy-17-[1-[(2R,4S,5S,6R)-5-hydroxy-4-methoxy-6-methyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxyethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-6-methyloxan-3-yl] acetate

Molecular Formula

C56H92O25

Molecular Weight

1165.3 g/mol

InChI

InChI=1S/C56H92O25/c1-22(73-53-50(48(70-10)39(61)23(2)74-53)81-52-45(67)43(65)41(63)35(79-52)21-71-51-44(66)42(64)40(62)34(20-57)78-51)37-32(59)18-31-29-12-11-27-17-28(13-15-55(27,6)30(29)14-16-56(31,37)7)77-36-19-33(68-8)46(25(4)72-36)80-54-49(76-26(5)58)47(69-9)38(60)24(3)75-54/h11,22-25,28-54,57,59-67H,12-21H2,1-10H3/t22?,23-,24-,25-,28+,29-,30+,31+,32-,33+,34-,35-,36+,37+,38+,39+,40-,41-,42+,43+,44-,45-,46-,47+,48+,49-,50?,51-,52-,53-,54+,55+,56+/m1/s1

InChI Key

JNINMHDUXJEVTJ-VUSVZNDNSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC(C)C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6CC(C(C(O6)C)OC7C(C(C(C(O7)C)O)OC)OC(=O)C)OC)C)C)O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)OC)O

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2OC)O[C@H]3CC[C@@]4([C@H]5CC[C@]6([C@H]([C@@H]5CC=C4C3)C[C@H]([C@@H]6C(C)O[C@H]7C([C@H]([C@H]([C@H](O7)C)O)OC)O[C@@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)O)C)C)C)OC(=O)C)OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.